2,5-Pyrrolidinedione, 1-(4-(hexahydro-1H-azepin-1-yl)-1-methyl-2-butynyl)-
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Overview
Description
AL-272 is a bio-active chemical.
Scientific Research Applications
Antihypertensive and Antiplatelet Agents
A study synthesized derivatives of pyrroloazepine, including compounds structurally related to 2,5-pyrrolidinedione, and evaluated them as alpha 1 adrenergic and serotonin 2 (5-HT2) receptor antagonists. This research aimed at discovering novel antihypertensive agents displaying both activities. Among these compounds, one exhibited potent alpha 1-adrenergic antagonistic activity and 5-HT2 antagonistic activity, demonstrating antihypertensive activity and antiplatelet aggregation activity (Mizuno et al., 1999).
Ring Opening Reactions in Organic Synthesis
Research on the ring-opening reaction of a compound structurally similar to 2,5-pyrrolidinedione, with cyclic secondary amines, showed the formation of various derivatives. This study contributes to understanding the chemistry of such compounds, which are significant in organic synthesis (Šafár̆ et al., 2000).
Altered Microtubule Assembly
A study found that 2,5-hexanedione (2,5-HD), a metabolite related to 2,5-pyrrolidinedione, alters microtubule assembly following covalent modification. This discovery is relevant for understanding the mechanism of testicular and nervous system toxicity caused by certain industrial solvents (Boekelheide et al., 1991).
Synthesis of Pyrrolylpyridines
In another study, a reaction involving a compound structurally related to 2,5-pyrrolidinedione resulted in the synthesis of pyrrolylpyridines. These compounds are important due to their wide range of biological activity and practical applications, including their roles in medicine and materials science (Nedolya et al., 2015).
Flavor Enhancement in Foods
A study investigated the formation of certain compounds related to 2,5-pyrrolidinedione, which act as cooling agents or bitter tastants in foods. This research provides insights into flavor chemistry and how to tailor food flavors using Maillard-type reactions (Ottinger & Hofmann, 2002).
properties
CAS RN |
27471-95-0 |
---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-[5-(azepan-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H22N2O2/c1-13(17-14(18)8-9-15(17)19)7-6-12-16-10-4-2-3-5-11-16/h13H,2-5,8-12H2,1H3 |
InChI Key |
IREWEDGFPIPXQO-UHFFFAOYSA-N |
SMILES |
CC(C#CCN1CCCCCC1)N2C(=O)CCC2=O |
Canonical SMILES |
CC(C#CCN1CCCCCC1)N2C(=O)CCC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(4-(hexahydro-1H-azepin-1-yl)-1-methyl-2-butynyl)-2,5-pyrrolidinedione AL 272 AL-272 AL-272, oxalate(1:1) salt AL-272, perchlorate, (+-)-isomer AL-272, perchlorate, (R)-isomer AL-272, perchlorate, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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